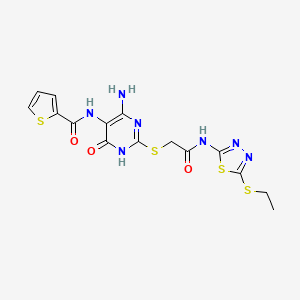![molecular formula C18H13ClN2O4S B2859630 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide CAS No. 880796-86-1](/img/structure/B2859630.png)
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide is a fascinating chemical compound belonging to the family of acetamides. It is known for its unique structure, which combines various functional groups, making it a subject of interest for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide typically involves multiple steps, beginning with the preparation of the thiazolidine ring. The chlorinated aromatic compound is then reacted under controlled conditions to introduce the phenoxy and phenylacetamide groups. Reaction conditions often involve solvents like dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound scales up the lab synthesis method with modifications to ensure cost-effectiveness and efficiency. Advanced technologies such as continuous flow chemistry are used to optimize the reaction steps, enhance yield, and minimize waste. Reactor design and process parameters are adjusted for large-scale production to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidine ring, where the sulfur atom is prone to oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the carbonyl groups in the thiazolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions: Oxidation often uses reagents like hydrogen peroxide or potassium permanganate. Reduction might employ sodium borohydride or lithium aluminum hydride. For substitution reactions, reagents like sodium ethoxide or various nucleophiles in polar aprotic solvents are common.
Major Products: The primary products of these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, each with potential further applications in pharmaceuticals and material science.
Scientific Research Applications
Chemistry: The compound's structural complexity and reactivity make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies. Biology: It serves as a molecular probe in biological studies to investigate interactions with enzymes and receptors. Medicine: Research indicates potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties. Industry: In industrial settings, it can be a precursor for designing advanced materials with specific properties or functions.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and phenylacetamide groups interact with active sites of enzymes, altering their activity. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. Pathways influenced by this compound include those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(2,4-dioxothiazolidin-5-ylidene)acetamide
N-phenyl-2-(4-chlorophenoxy)acetamide
2-(4-chloro-2-methoxyphenoxy)-N-phenylacetamide
These compounds share structural similarities but differ in terms of specific functional groups and substituents, leading to distinct properties and applications.
Properties
IUPAC Name |
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-6-7-14(11(8-12)9-15-17(23)21-18(24)26-15)25-10-16(22)20-13-4-2-1-3-5-13/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAACYNAYELJS-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
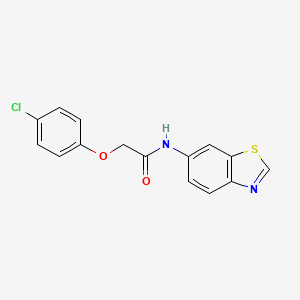
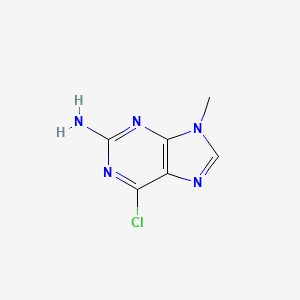
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
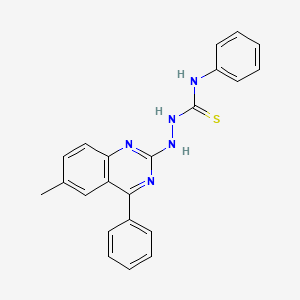
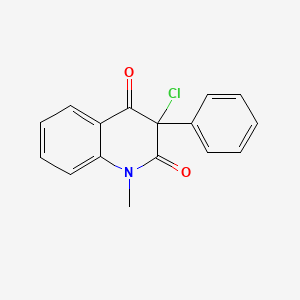
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)
![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)
![3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B2859566.png)
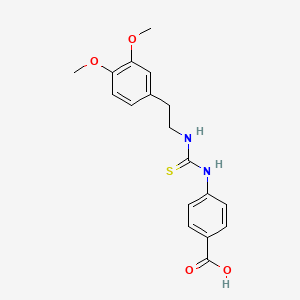
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)
